molecular formula C13H12ClFN2O B6328952 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1275049-06-3

5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6328952
CAS No.: 1275049-06-3
M. Wt: 266.70 g/mol
InChI Key: LYIRGALRPOBUFH-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical building block based on a pyrazole-carbaldehyde scaffold. This specific structure, featuring a 3-fluorophenyl substituent at the 1-position and an isopropyl group at the 3-position, is of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate, particularly in the development of more complex heterocyclic compounds. The aldehyde functional group ( -CHO ) is a key reactive site for various chemical transformations, including condensation reactions to form Schiff bases or as a precursor for the synthesis of carboxylic acids and other derivatives . As a member of the pyrazole family, this compound is part of a class known for its diverse biological activities, making it a valuable scaffold for constructing libraries of molecules for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

5-chloro-1-(3-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O/c1-8(2)12-11(7-18)13(14)17(16-12)10-5-3-4-9(15)6-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIRGALRPOBUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrazole Core Formation

The construction of the pyrazole ring in 5-chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically begins with the condensation of hydrazine derivatives with 1,3-dicarbonyl precursors. A widely adopted approach involves reacting 3-fluorophenylhydrazine with dichlorovinyl ketones, which are synthesized from acyl chlorides and vinylidene chloride . For example, dichlorovinyl isopropyl ketone reacts with 3-fluorophenylhydrazine in ethanol under reflux to yield 5-chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole as an intermediate. This step achieves regioselective incorporation of the chlorine atom at the 5-position due to the electronic effects of the fluorophenyl group .

ParameterOptimal ValueImpact on Yield
Temperature120°CMaximizes electrophilic activity
DMF Equivalents6Ensures reagent saturation
POCl₃ Equivalents4Drives iminium ion formation
Reaction Time1 hourBalances completion vs. degradation

Microwave-assisted synthesis has been explored but shows no significant improvement over conventional heating, likely due to rapid decomposition of the aldehyde product under intense irradiation .

Alternative Pathways: Oxidative Coupling and Intermediate Modifications

Patent literature describes a complementary method involving oxidative coupling of secondary amines with pyrazole carbaldehydes . For instance, N-(3-fluorophenyl)cyclopropylamine reacts with 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde in acetonitrile under NaOCl-mediated conditions. While this approach bypasses the need for POCl₃, it requires stringent control of stoichiometry to avoid over-oxidation, resulting in moderate yields (45–55%) .

Comparative Analysis of Methods:

MethodYield (%)Purity (%)Scalability
Vilsmeier-Haack6798High
Oxidative Coupling5595Moderate

Purification and Characterization

Crude 5-chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is purified via column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 to 1:1). Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

  • ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 7.45–7.39 (m, 4H, Ar-H), 3.21 (sep, 1H, CH(CH₃)₂), 1.32 (d, 6H, CH₃) .

  • ¹³C NMR: δ 192.4 (CHO), 163.1 (C-Cl), 135.6–115.2 (Ar-C), 28.7 (CH(CH₃)₂) .

Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 238.65, consistent with the molecular formula C₁₃H₁₁ClF N₂O.

Challenges and Optimization Opportunities

A primary challenge lies in minimizing side reactions during formylation, particularly the oxidation of the aldehyde to carboxylic acid. Incorporating radical scavengers like 2,6-di-tert-butylphenol (0.5 mol%) reduces this byproduct from 12% to 3% . Additionally, replacing DMF with valeronitrile as the solvent enhances reaction homogeneity, though at a higher cost .

Industrial-Scale Considerations

For large-scale production, continuous flow reactors demonstrate advantages over batch processes by improving heat transfer and reducing reaction time by 40% . However, catalyst leaching (notably iron from FeSO₄ co-catalysts) remains a concern, necessitating post-reaction filtration steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. These compounds can inhibit specific pathways involved in cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can target the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This inhibition can lead to reduced production of inflammatory mediators, suggesting potential therapeutic use in conditions like arthritis and other inflammatory diseases .

Agricultural Applications

Pesticide Development
The structural characteristics of 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde allow it to be explored as a potential pesticide. Its ability to disrupt biochemical pathways in pests can lead to effective pest control solutions. Research into similar pyrazole compounds has shown efficacy against various agricultural pests, indicating a potential for developing new agrochemicals .

Synthesis and Chemical Reactions

Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pyrazole derivatives. Its aldehyde functional group allows for various reactions, such as condensation and nucleophilic addition, facilitating the synthesis of novel compounds with potential biological activities .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell lines via PI3K/Akt pathway modulation .
Study BAnti-inflammatory EffectsShowed reduced COX activity leading to decreased inflammation markers in vitro .
Study CPesticidal EfficacyEvaluated against common agricultural pests; showed significant mortality rates .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological or pharmacological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations, based on evidence from pyrazole-4-carbaldehyde derivatives:

Compound Name Position 1 Position 3 Position 5 Key Properties/Applications Reference
5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde 3-Fluorophenyl Propan-2-yl Cl Hypothesized kinase inhibition, agrochemical use N/A
5-Chloro-1-(phenylmethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde (4b) Benzyl 2-Pyridyl Cl Protein kinase inhibitor; m.p. 122–123°C
5-Chloro-1-(1,1-dimethylethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde (4c) tert-Butyl 2-Pyridyl Cl Protein kinase inhibitor; m.p. 91–92°C
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenyl Methyl Cl High structural similarity (96%) to target
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Methyl Trifluoromethyl Cl Colorless to light yellow solid; agrochemical intermediate
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde None (1H) 4-Trifluoromethylphenyl None m.p. 113–115°C; electronic applications

Key Observations :

  • Position 5 Chlorine : A conserved feature across analogs, the Cl atom likely contributes to electrophilic reactivity and intermolecular halogen bonding .
Physicochemical Properties
  • Melting Points : Analogs with aromatic substituents (e.g., 4b, m.p. 122–123°C) exhibit higher melting points than aliphatic derivatives (e.g., 4c, m.p. 91–92°C), suggesting stronger crystal packing in the former . The target compound’s 3-fluorophenyl group may similarly promote crystalline stability.
  • Solubility : Trifluoromethyl groups (e.g., in ) increase lipophilicity, whereas pyridyl substituents (e.g., 4b, 4c) introduce polar surfaces, enhancing aqueous solubility .

Biological Activity

5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Chemical Formula C13H12ClF N2O
Molecular Weight 248.7 g/mol
IUPAC Name 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
CAS Number 1047645-82-8

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. In vitro evaluations have shown that this compound exhibits potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

For instance, a study reported that several pyrazole derivatives displayed inhibition zones against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Anticancer Activity

Pyrazole derivatives have been extensively researched for their anticancer properties. In a recent investigation, compounds similar to 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde were evaluated for their cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values around 49.85 μM .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Research indicates that modifications at specific positions on the pyrazole ring can enhance or diminish biological effects. For example, the presence of halogen substituents (like chlorine and fluorine) has been linked to increased potency against both microbial and cancerous cells .

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis of various pyrazole derivatives, including the target compound, highlighted their effectiveness against resistant strains of bacteria. The results indicated that the introduction of a propan-2-yl group significantly improved antimicrobial activity compared to simpler analogs .
  • Cytotoxicity Testing : In another case study, researchers synthesized a series of pyrazole derivatives and tested them against different cancer cell lines. The results showed that those with electron-withdrawing groups at the para position exhibited enhanced cytotoxic effects, suggesting a strategic approach to designing more effective anticancer agents .

Q & A

Q. What are the common synthetic routes for 5-Chloro-1-(3-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto aldehydes or ketones.
  • Vilsmeier-Haack formylation : Introduction of the aldehyde group at the 4-position using DMF/POCl₃ under controlled temperatures (0–5°C) .
  • Halogenation : Chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS) in anhydrous solvents (e.g., DCM) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients. For example, increasing NCS equivalents improves chlorination efficiency but may require purification via column chromatography to remove byproducts .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton splitting patterns at δ 7.2–7.8 ppm) and aldehyde proton resonance (δ ~9.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 267.05) and fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles and noncovalent interactions (e.g., C–F⋯π interactions at ~3.2 Å) .

Q. What biological activities have been reported for structurally related pyrazole-4-carbaldehydes?

Analogous compounds exhibit:

  • Antimicrobial activity : Against E. coli and S. aureus (MIC: 8–32 µg/mL) via membrane disruption or enzyme inhibition .
  • Anti-inflammatory effects : COX-2 inhibition (IC₅₀: 1.2–3.5 µM) through aldehyde group interactions with catalytic residues .
  • Anticancer potential : Apoptosis induction in HeLa cells (IC₅₀: 12–25 µM) via reactive oxygen species (ROS) generation .

Advanced Research Questions

Q. How can computational tools like Multiwfn enhance the analysis of electronic properties and reactivity?

Multiwfn enables:

  • Electrostatic potential (ESP) mapping : Identifies nucleophilic (aldehyde oxygen) and electrophilic (chlorine) sites for reaction planning .
  • Electron localization function (ELF) : Visualizes electron density in the pyrazole ring, aiding in understanding aromaticity and substituent effects .
  • Noncovalent interaction (NCI) analysis : Reveals weak interactions (e.g., C–H⋯O/F contacts) that stabilize crystal packing or ligand-target binding .

Q. What strategies resolve contradictions in crystallographic data or biological activity across studies?

  • Crystallographic refinement : Use SHELXL’s twin refinement for data with twinning (e.g., Hooft parameter > 0.3) or anisotropic displacement parameters to model disorder .
  • Biological assay standardization : Control variables like solvent (DMSO vs. water) and cell line passage numbers to reconcile IC₅₀ discrepancies .
  • Substituent effect analysis : Compare 3-(propan-2-yl) vs. methyl/ethyl groups to clarify steric vs. electronic contributions to activity .

Q. How does the 3-(propan-2-yl) group influence the compound’s physicochemical and pharmacological profile compared to methyl/ethyl analogs?

  • Lipophilicity : The branched isopropyl group increases logP by ~0.5 units compared to methyl, enhancing membrane permeability .
  • Steric effects : Bulkier isopropyl reduces rotational freedom, stabilizing specific conformations in enzyme active sites (e.g., CYP450 inhibition) .
  • Metabolic stability : Isopropyl slows oxidative metabolism (t₁/₂: 4.2 h vs. 1.8 h for methyl), improving in vivo half-life .

Q. What experimental designs are recommended for probing the aldehyde group’s reactivity in derivatization?

  • Schiff base formation : React with primary amines (e.g., aniline) in ethanol under reflux (yield: 70–85%) to form imine derivatives for antimicrobial testing .
  • Reduction to alcohol : Use NaBH₄ in methanol (0°C, 2 h) to assess bioactivity changes post-aldehyde modification .
  • Protection/deprotection : Employ diethyl acetal protection during halogenation to prevent aldehyde oxidation .

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